4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4Br2N2. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the pyrrolo[3,2-c]pyridine ring system. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is used in several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is explored for use in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets, such as kinase enzymes. The bromine atoms at the 4 and 7 positions enhance its binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar structure but lacks bromine atoms, making it less reactive in certain chemical reactions.
4,7-Dichloro-1H-pyrrolo[3,2-c]pyridine: Chlorine atoms instead of bromine, which affects its reactivity and biological activity.
4,7-Difluoro-1H-pyrrolo[3,2-c]pyridine: Fluorine atoms instead of bromine, leading to different electronic properties and reactivity.
Uniqueness
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity. The bromine atoms enhance its ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGGUSSDILPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646784 | |
Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871819-35-1 | |
Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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